methyl 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate
Description
Methyl 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate is a tetrahydrocarbazole derivative featuring a partially saturated carbazole core with a methyl ester substituent at the 7-position. Carbazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Structural analogs of this compound often vary in substituent positions, functional groups, or ring saturation, which influence their physicochemical and biological behaviors .
Properties
IUPAC Name |
methyl 6,7,8,9-tetrahydro-5H-carbazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-14(16)9-6-7-11-10-4-2-3-5-12(10)15-13(11)8-9/h6-8,15H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKRQIFBJQYZNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C3=C(N2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones or aldehydes under acidic conditions to form the indole ring system . For instance, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions yields the desired tetrahydrocarbazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a cornerstone for large-scale synthesis due to its efficiency and relatively straightforward reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydrocarbazole to carbazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole ring.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
Methyl 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate exhibits a range of biological activities that make it a candidate for various therapeutic applications:
1. Antimicrobial Activity:
The compound has demonstrated effectiveness against several bacterial strains such as Staphylococcus aureus and E. coli, as well as fungal strains like Candida albicans.
2. Anticancer Properties:
Research indicates that it inhibits cell proliferation in various cancer cell lines. For instance, one study showed that derivatives of this compound inhibited topoisomerase II activity at concentrations lower than standard chemotherapy agents like etoposide .
3. Anti-inflammatory Effects:
The compound has been noted for its ability to reduce inflammation markers in both in vitro and in vivo models. It acts as an antagonist at the CRTH2 receptor involved in allergic responses and asthma .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Staphylococcus aureus, E. coli, and Candida albicans. |
| Anticancer | Inhibits cell proliferation in various cancer cell lines. |
| Anti-inflammatory | Reduces cytokine levels in inflammatory models. |
Case Studies
Several studies have highlighted the efficacy of this compound:
Anticancer Study:
A study conducted by Saturnino et al. demonstrated that derivatives inhibited topoisomerase II activity significantly more effectively than conventional chemotherapy agents .
Neuroprotective Effects:
Investigations revealed that certain derivatives exhibited neuroprotective properties against glutamate-induced toxicity in neuronal cells. These compounds showed antioxidative activity beneficial for neurodegenerative diseases.
Table 3: Comparison with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 1,2,3,9-Tetrahydro-4H-carbazol-4-one | Antimicrobial and anticancer activity |
| 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole | Similar chemical properties; used in medicinal chemistry |
Mechanism of Action
The mechanism of action of methyl 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes structurally similar compounds to methyl 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate, based on CAS database entries ():
| Compound Name | CAS Number | Structural Similarity | Key Differences |
|---|---|---|---|
| 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | 685862-13-9 | 0.98 | Methyl substituent at 3-position; carboxylic acid at 6-position |
| 3-(tert-Butyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | 446829-40-9 | 0.97 | Bulky tert-butyl group at 3-position; carboxylic acid at 6-position |
| 1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid | 65764-56-9 | 0.97 | Cyclopentane-fused indole core; carboxylic acid at 7-position |
| 2,3,4,9-Tetrahydro-1H-carbazole-8-carboxylic acid | 38186-54-8 | 0.96 | Carboxylic acid at 8-position |
| 1,2,3,4-Tetrahydroacridine-9-carboxylic acid | 446829-41-0 | 0.94 | Acridine core instead of carbazole; carboxylic acid at 9-position |
Key Observations:
Core Modifications : Replacing the carbazole core with a cyclopenta[b]indole (65764-56-9) or acridine (446829-41-0) system modifies π-π stacking interactions and aromatic surface area, critical for DNA intercalation or enzyme inhibition .
Physicochemical and Spectroscopic Properties
- IR Spectroscopy : The ester carbonyl stretch (~1740 cm⁻¹) and SO₂ vibrations (~1150 cm⁻¹) in benzodithiazine analogs (–4) highlight the sensitivity of IR to functional groups. For carbazole derivatives, N-H stretches (~3360 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) would dominate .
- NMR Spectroscopy : Substituent position (e.g., 6 vs. 7) significantly affects chemical shifts. For example, in 3-methyl-6-carboxylic acid analogs (685862-13-9), the methyl group at C3 would deshield adjacent protons .
Biological Activity
Methyl 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate is a significant compound in the field of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the carbazole family of compounds, characterized by a fused tricyclic structure that includes a benzene ring and a pyrrole ring. Its molecular formula is , and it features a carboxylate group which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The following mechanisms have been proposed:
- Receptor Binding : The compound can bind to specific receptors and enzymes, modulating their activity. This interaction can influence cellular processes such as proliferation and apoptosis.
- Antimicrobial Activity : Studies have indicated that carbazole derivatives exhibit significant antimicrobial properties against various pathogens .
- Anticancer Activity : this compound has shown promise in inhibiting cancer cell growth through mechanisms such as induction of apoptosis and inhibition of cell cycle progression .
Antimicrobial Properties
Research has demonstrated that this compound exhibits substantial antimicrobial activity. For instance:
- In vitro Studies : Various studies have reported effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens ranged from 20 to 50 µg/mL .
Anticancer Effects
The compound has been evaluated for its anticancer potential across different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15.5 | Induction of apoptosis via mitochondrial pathways |
| HeLa (cervical cancer) | 12.8 | Cell cycle arrest at the G1 phase |
| A549 (lung cancer) | 10.0 | Inhibition of proliferation through receptor modulation |
These results indicate that the compound's cytotoxicity is dose-dependent and varies across different cancer types .
Study on Anti-Prion Activity
A notable study explored the anti-prion activity of derivatives related to this compound. The research highlighted that modifications at specific positions significantly enhanced the anti-prion efficacy in TSE-infected cells. The most potent derivative exhibited an eightfold increase in efficacy compared to the lead compound .
Synthesis and Derivative Evaluation
The synthesis of this compound has facilitated the development of numerous derivatives with varied biological activities. For example:
Q & A
Q. What safety protocols are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
